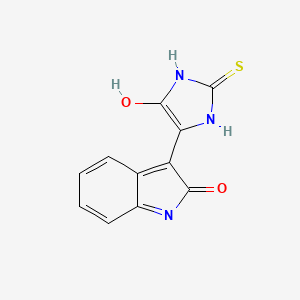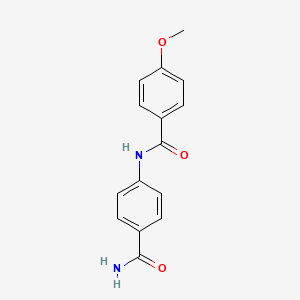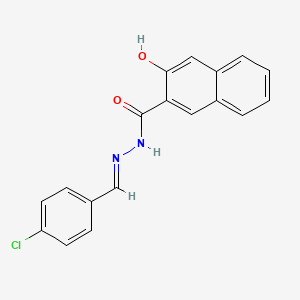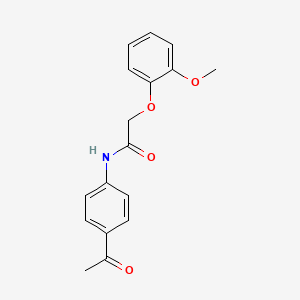![molecular formula C14H19N3 B5525670 spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine](/img/structure/B5525670.png)
spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects a 4H-isoquinoline moiety to a cyclohexane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of isoquinoline derivatives with cyclohexanone under acidic or basic conditions, followed by hydrazine addition to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize efficiency and minimize waste. Catalysts and solvents are selected to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into spirocyclic alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and antiviral properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine include:
- Spiro[indole-3,1’-cyclohexane]-1-ylhydrazine
- Spiro[benzofuran-3,1’-cyclohexane]-1-ylhydrazine
- Spiro[isoquinoline-3,1’-cyclopentane]-1-ylhydrazine
Uniqueness
What sets spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine apart is its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability, solubility, and bioactivity. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZEZCVYZZPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B5525600.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5525641.png)



![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
